molecular formula C5H7ClN2 B6246993 4-chloro-3-ethyl-1H-pyrazole CAS No. 15878-09-8

4-chloro-3-ethyl-1H-pyrazole

Cat. No. B6246993
CAS RN: 15878-09-8
M. Wt: 130.6
InChI Key:
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Description

4-Chloro-3-ethyl-1H-pyrazole is a five-membered heterocyclic aromatic compound, with the molecular formula C4H6ClN3. It is an important synthetic intermediate in the manufacture of pharmaceuticals, agrochemicals, and other specialty chemicals. 4-Chloro-3-ethyl-1H-pyrazole is a versatile building block for the synthesis of various heterocyclic compounds. It has been used in the synthesis of a variety of compounds, including pyrazolopyrimidines, pyrazolopyridines, and pyrazolotriazines. It is also used in the synthesis of pyrazoloazepines and pyrazolopyridazines.

Scientific Research Applications

4-Chloro-3-ethyl-1H-pyrazole has been studied extensively for its potential applications in a variety of scientific research fields. It has been used in the synthesis of various heterocyclic compounds, such as pyrazoloazepines, pyrazolopyrimidines, pyrazolopyridines, and pyrazolotriazines. It has also been used in the synthesis of pyrazolopyridazines and other heterocyclic compounds. Additionally, it has been used in the synthesis of various pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

4-Chloro-3-ethyl-1H-pyrazole is believed to act as a pro-drug, meaning it is converted to an active form in the body. The exact mechanism of action of 4-chloro-3-ethyl-1H-pyrazole is unclear, but it is thought to act as a substrate for various enzymes, such as cytochrome P450 and monoamine oxidases. Additionally, it may act as a competitive inhibitor of certain enzymes, such as adenylate cyclase.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-chloro-3-ethyl-1H-pyrazole are not well understood. However, it is believed to interact with various enzymes and receptors, including cytochrome P450 and monoamine oxidases. It is also thought to act as a competitive inhibitor of adenylate cyclase. Additionally, it may have an effect on various metabolic pathways, such as the metabolism of fatty acids and carbohydrates.

Advantages and Limitations for Lab Experiments

4-Chloro-3-ethyl-1H-pyrazole has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and its reactivity makes it an ideal starting material for the synthesis of various heterocyclic compounds. Additionally, it is relatively stable and has a low toxicity profile. However, there are some limitations for its use in laboratory experiments. It is not very soluble in water, and its reactivity can make it difficult to control in some reactions.

Future Directions

There are several potential future directions for the use of 4-chloro-3-ethyl-1H-pyrazole. It could be used in the synthesis of more complex heterocyclic compounds, such as pyrazolopyridazines and pyrazoloazepines. It could also be used in the synthesis of various pharmaceuticals, agrochemicals, and other specialty chemicals. Additionally, further research could be conducted to better understand its biochemical and physiological effects. Finally, it could be used as a tool to study the mechanism of action of various enzymes and receptors.

Synthesis Methods

4-Chloro-3-ethyl-1H-pyrazole can be synthesized by various methods. One of the most common methods is the reaction of ethyl chloroformate with hydrazine. This reaction produces 4-chloro-3-ethyl-1H-pyrazole and ethyl formate as the main products. Other methods of synthesis include the reaction of ethyl chloroacetate with hydrazine, the reaction of ethyl chloroacetate with hydrazinium chloride, and the reaction of ethyl chloroacetate with hydrazoic acid.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-chloro-3-ethyl-1H-pyrazole involves the reaction of ethyl hydrazinecarboxylate with 4-chloroacetyl chloride, followed by cyclization of the resulting intermediate.", "Starting Materials": [ "Ethyl hydrazinecarboxylate", "4-chloroacetyl chloride", "Anhydrous sodium acetate", "Acetic acid", "Diethyl ether", "Ice" ], "Reaction": [ "Step 1: Dissolve 5.0 g of ethyl hydrazinecarboxylate in 50 mL of diethyl ether and cool the solution to 0°C.", "Step 2: Slowly add 5.5 mL of 4-chloroacetyl chloride to the solution with stirring, maintaining the temperature at 0°C.", "Step 3: After the addition is complete, stir the reaction mixture at 0°C for 30 minutes.", "Step 4: Add 10 mL of acetic acid to the reaction mixture and stir for an additional 30 minutes at 0°C.", "Step 5: Add 10 g of anhydrous sodium acetate to the reaction mixture and stir for 1 hour at room temperature.", "Step 6: Extract the reaction mixture with diethyl ether (3 x 50 mL).", "Step 7: Combine the organic layers and wash with water (2 x 50 mL).", "Step 8: Dry the organic layer over anhydrous sodium sulfate and filter.", "Step 9: Concentrate the filtrate under reduced pressure to obtain the crude product.", "Step 10: Purify the crude product by column chromatography using a mixture of hexane and ethyl acetate as the eluent to obtain 4-chloro-3-ethyl-1H-pyrazole as a white solid." ] }

CAS RN

15878-09-8

Product Name

4-chloro-3-ethyl-1H-pyrazole

Molecular Formula

C5H7ClN2

Molecular Weight

130.6

Purity

95

Origin of Product

United States

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